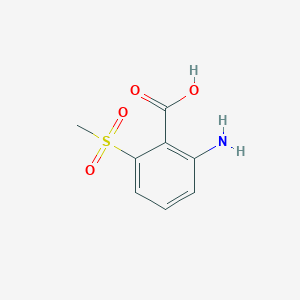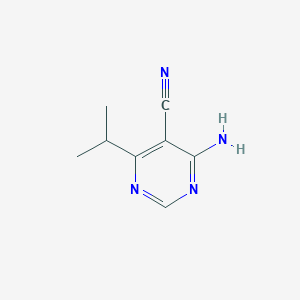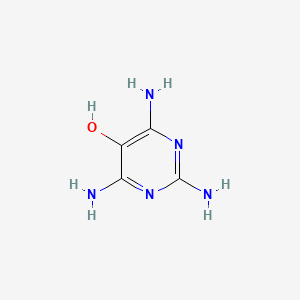
N-(4-chloro-2-hydroxyphenyl)-2,6-difluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chloro-2-hydroxyphenyl)-2,6-difluorobenzamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a chloro group, a hydroxy group, and two fluorine atoms attached to a benzamide core, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-hydroxyphenyl)-2,6-difluorobenzamide typically involves the reaction of 4-chloro-2-hydroxyaniline with 2,6-difluorobenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-chloro-2-hydroxyphenyl)-2,6-difluorobenzamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted benzamide derivatives.
Aplicaciones Científicas De Investigación
N-(4-chloro-2-hydroxyphenyl)-2,6-difluorobenzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability.
Mecanismo De Acción
The mechanism of action of N-(4-chloro-2-hydroxyphenyl)-2,6-difluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, depending on the enzyme targeted. The pathways involved often include signal transduction pathways that regulate cell growth, apoptosis, and inflammation.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-chloro-2-hydroxyphenyl)-2,4-difluorobenzamide
- N-(4-chloro-2-hydroxyphenyl)-2,6-dichlorobenzamide
- N-(4-chloro-2-hydroxyphenyl)-3,5-difluorobenzamide
Uniqueness
N-(4-chloro-2-hydroxyphenyl)-2,6-difluorobenzamide is unique due to the specific positioning of the chloro, hydroxy, and fluorine groups, which confer distinct chemical reactivity and biological activity. The presence of two fluorine atoms enhances the compound’s stability and lipophilicity, making it more effective in certain applications compared to its analogs.
Propiedades
Fórmula molecular |
C13H8ClF2NO2 |
|---|---|
Peso molecular |
283.66 g/mol |
Nombre IUPAC |
N-(4-chloro-2-hydroxyphenyl)-2,6-difluorobenzamide |
InChI |
InChI=1S/C13H8ClF2NO2/c14-7-4-5-10(11(18)6-7)17-13(19)12-8(15)2-1-3-9(12)16/h1-6,18H,(H,17,19) |
Clave InChI |
UROGFERAUAWZIG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)F)C(=O)NC2=C(C=C(C=C2)Cl)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-methoxy-[1,2,4]triazolo[1,5-a][1,3,5]triazine-7(1H)-thione](/img/structure/B13122089.png)











![2-(3-Fluoropyridin-4-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-onehydrochloride](/img/structure/B13122170.png)
![3-Amino-1-methyl-1H-[1,2,4]triazolo[4,3-a]pyridin-4-iumbromide](/img/structure/B13122173.png)
